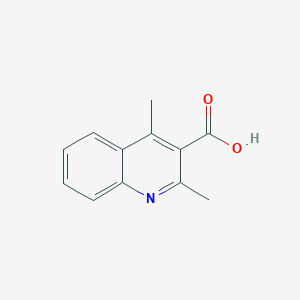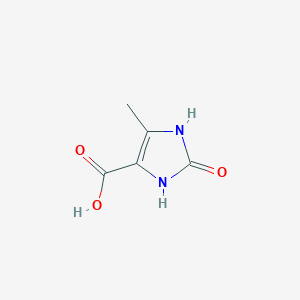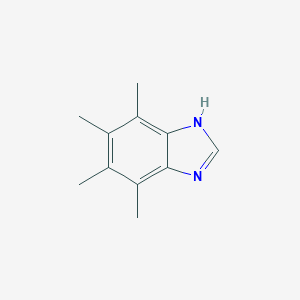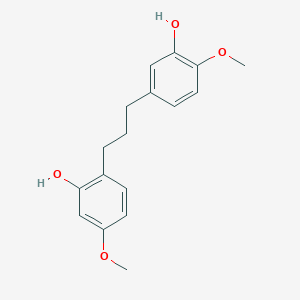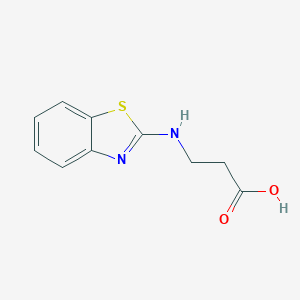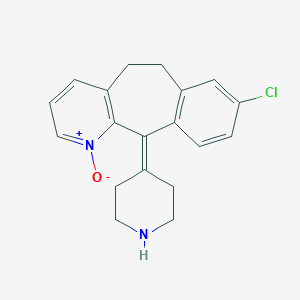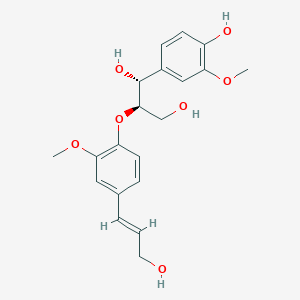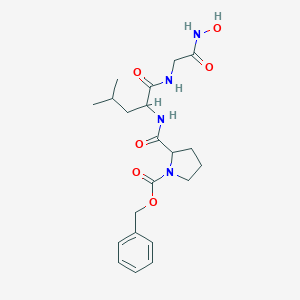
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline
Übersicht
Beschreibung
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline is a chemical compound with the CAS Number: 67169-22-6 . It has a molecular weight of 175.15 and a molecular formula of C14H12F3NO . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline consists of a benzene ring with a methyl and an amino group attached, along with a trifluoromethyl group and a phenoxy group .Physical And Chemical Properties Analysis
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline has a predicted boiling point of 202.8±40.0 °C and a predicted density of 1.237±0.06 g/cm3 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Natural Products
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline: is a valuable precursor in the synthesis of bioactive natural products. Its structural flexibility allows for the introduction of various functional groups, which can lead to the development of compounds with potential anti-tumor and anti-inflammatory properties .
Conducting Polymers
The compound serves as a building block for conducting polymers. These polymers have applications in electronic devices due to their ability to conduct electricity while maintaining the flexibility and processing advantages of polymers .
Antioxidants
In the field of material science, 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline derivatives are explored for their antioxidant properties. They can be incorporated into plastics to prevent degradation caused by oxidative processes .
Ultraviolet Absorbers
The compound’s derivatives can act as ultraviolet (UV) absorbers. This application is particularly useful in the production of sunscreens and protective coatings, where they help in absorbing harmful UV radiation .
Flame Retardants
Due to its phenolic structure, 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline and its derivatives are investigated for use as flame retardants in various materials, including textiles and plastics, enhancing their safety by reducing flammability .
Adhesives and Coatings
The thermal stability and flame resistance imparted by this compound make it a candidate for improving the properties of adhesives and coatings. It can enhance the durability and longevity of these materials when exposed to high temperatures .
Pharmaceutical Applications
In pharmaceutical research, the compound’s derivatives are being studied for the synthesis of analgesic compounds, such as flunixin. This showcases its potential in the development of new therapeutic agents .
Chemical Synthesis
As a synthetic building block, 2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline is used in various chemical syntheses. Its reactivity with different chemical groups makes it a versatile reagent in organic chemistry .
Safety and Hazards
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline has several hazard statements including H312, H315, H319, H332, H335, indicating potential hazards upon contact with skin, eyes, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
The trifluoromethyl group is a common feature in many fda-approved drugs and is known to contribute to their pharmacological activities .
Biochemical Pathways
The trifluoromethyl group is known to influence the behavior of organic molecules, leading to applications in medicines, electronics, agrochemicals, and catalysis .
Pharmacokinetics
The trifluoromethyl group is known to significantly affect the pharmaceutical properties of drug molecules .
Result of Action
The trifluoromethyl group is known to contribute to the pharmacological activities of many fda-approved drugs .
Action Environment
It’s worth noting that environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of drug molecules .
Eigenschaften
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-8-12(6-7-13(9)18)19-11-4-2-10(3-5-11)14(15,16)17/h2-8H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZSBTYKZOAQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555119 | |
| Record name | 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-(trifluoromethyl)phenoxy)aniline | |
CAS RN |
102766-74-5 | |
| Record name | 2-Methyl-4-[4-(trifluoromethyl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)


